molecular formula C15H18BrN3O2S2 B2588062 5-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 2034587-08-9

5-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2588062
CAS No.: 2034587-08-9
M. Wt: 416.35
InChI Key: JJHPHRGZESOPMR-UHFFFAOYSA-N
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Description

5-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a bromine atom, a pyridine ring, a piperidine ring, and a thiophene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 4-pyridinecarboxaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride.

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Sulfonamide Formation: The brominated thiophene is then reacted with chlorosulfonic acid to form the sulfonyl chloride intermediate.

    Coupling Reaction: Finally, the piperidine intermediate is coupled with the sulfonyl chloride intermediate under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction steps but optimized for larger batch sizes. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: The sulfonamide group can engage in coupling reactions with various electrophiles, forming new bonds and potentially new functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the thiophene ring.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield azides, nitriles, or amines, while oxidation of the thiophene ring can produce sulfoxides or sulfones.

Scientific Research Applications

5-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a modulator of biological processes.

    Chemical Biology: Researchers use this compound to probe the function of specific proteins and enzymes in biological systems.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide: Similar structure but with the pyridine ring in a different position.

    5-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide: Similar structure but with a chlorine atom instead of bromine.

    N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide: Lacks the bromine atom.

Uniqueness

The presence of the bromine atom in 5-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide can significantly influence its reactivity and biological activity compared to similar compounds. Bromine’s size and electronegativity can affect the compound’s binding affinity to biological targets and its overall pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-bromo-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O2S2/c16-14-1-2-15(22-14)23(20,21)18-11-12-5-9-19(10-6-12)13-3-7-17-8-4-13/h1-4,7-8,12,18H,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHPHRGZESOPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Br)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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